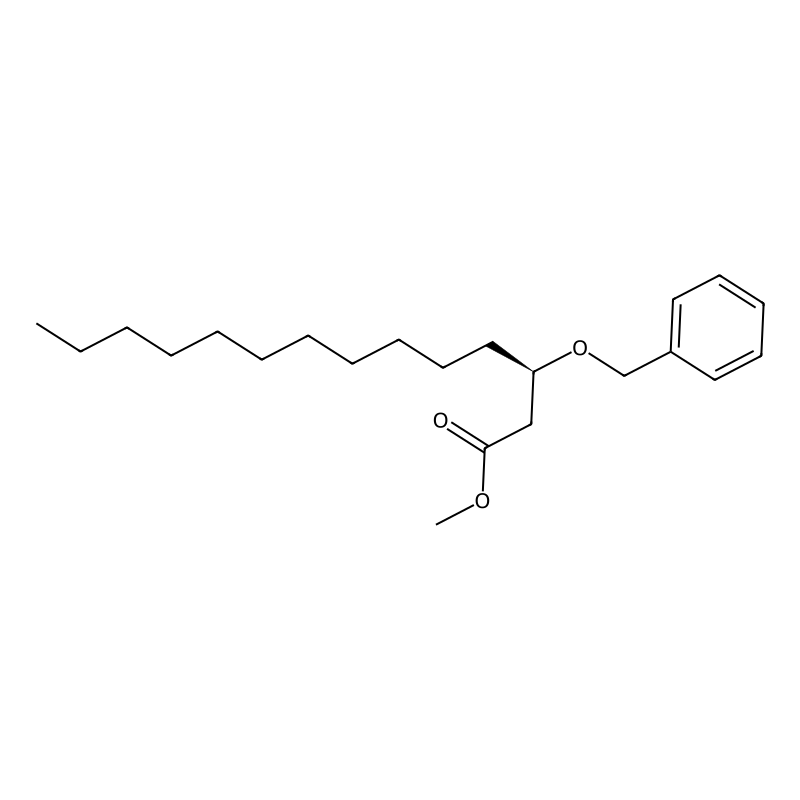

(R)-3-Benzyloxy Myristic Acid Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

While resources like PubChem and the National Institutes of Health (NIH) database provide information on the compound's structure, formula, and basic properties, they do not mention any specific research uses [, ].

Potential Applications

Based on the compound's structure, it can be categorized as a derivative of myristic acid, a fatty acid found in various natural products. This suggests potential research applications in areas related to:

- Understanding fatty acid metabolism: Methyl (3R)-3-(benzyloxy)tetradecanoate might be used as a probe molecule to study the pathways involved in fatty acid synthesis and degradation [].

- Drug development: The compound could potentially serve as a starting material for the synthesis of novel drugs or therapeutic agents, particularly those targeting fatty acid-related processes [].

- Material science: The long, aliphatic chain and benzyloxy group might give the molecule interesting physicochemical properties, making it a candidate for research in materials science, such as the development of liquid crystals or lubricants [].

(R)-3-Benzyloxy Myristic Acid Methyl Ester, also known as Methyl (3R)-3-(benzyloxy)tetradecanoate, is a synthetic compound characterized by the molecular formula and a molecular weight of approximately 348.52 g/mol. This compound features a myristic acid backbone, which is a saturated fatty acid, with a benzyloxy group at the 3-position. The benzyloxy substitution enhances the compound's solubility and biological activity, making it valuable in various biochemical applications, particularly in proteomics and vaccine development.

The chemical behavior of (R)-3-Benzyloxy Myristic Acid Methyl Ester includes several significant reactions:

- Esterification: The formation of this compound typically involves the esterification of myristic acid with methanol under acidic conditions.

- Oxidation: This ester can undergo oxidation to yield the corresponding carboxylic acid.

- Reduction: Reduction reactions can convert the ester into the corresponding alcohol.

- Substitution: The ester group can be substituted with various functional groups under specific conditions, allowing for further chemical modifications .

(R)-3-Benzyloxy Myristic Acid Methyl Ester exhibits notable biological activities, particularly as an adjuvant in vaccine formulations. It enhances immune responses by activating antigen-specific CD4+ and CD8+ T cells, making it valuable in immunology and vaccine development. Additionally, its structural features may facilitate interactions with cellular membranes, influencing cellular uptake and bioavailability.

The synthesis of (R)-3-Benzyloxy Myristic Acid Methyl Ester typically involves multi-step organic reactions:

- Starting Material: Myristic acid is reacted with benzyl alcohol in the presence of an acid catalyst to form the benzyloxy derivative.

- Esterification: The benzyloxy derivative is then esterified with methanol to produce (R)-3-Benzyloxy Myristic Acid Methyl Ester.

- Purification: The final product is purified through techniques such as distillation or chromatography to achieve high purity suitable for research applications .

(R)-3-Benzyloxy Myristic Acid Methyl Ester has diverse applications across various fields:

- Biochemistry: Used as a biochemical tool in studying lipid metabolism and interactions within cellular systems.

- Immunology: Employed in vaccine formulations to enhance immune responses.

- Drug Delivery: Investigated for its potential use in drug delivery systems, particularly in lipid-based formulations like niosomes.

- Industrial

Research on interaction studies involving (R)-3-Benzyloxy Myristic Acid Methyl Ester focuses on its role in immune modulation and cellular interactions. Studies indicate that this compound significantly enhances T cell activation when used alongside antigens, suggesting its potential in therapeutic vaccine formulations. Further investigations may explore its interactions with various receptors and signaling pathways within immune cells.

(R)-3-Benzyloxy Myristic Acid Methyl Ester shares structural similarities with other fatty acids and their derivatives but possesses unique features due to the benzyloxy substitution. Below is a comparison with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Myristic Acid | Saturated fatty acid | Naturally occurring; lacks the benzyloxy group |

| Benzyloxy Palmitic Acid | Similar benzyloxy substitution | Has a longer carbon chain (palmitic acid) |

| (R)-3-Benzyloxy Butyric Acid | Shorter carbon chain | Demonstrates different biological activities |

| (R)-3-Benzyloxy Caprylic Acid | Shorter carbon chain | Exhibits different solubility characteristics |

(R)-3-Benzyloxy Myristic Acid Methyl Ester stands out due to its specific position of substitution on the myristic acid backbone, which influences its biological activity and application potential in immunology and biochemistry.

The manipulation of fatty acid structures has been a significant area of biochemical research for several decades. The early 1990s marked a pivotal period in fatty acid synthesis modification, particularly through genetic manipulation of plant enzymes involved in fatty acid biosynthesis pathways. These developments laid the groundwork for more sophisticated modifications of fatty acids, including the introduction of benzyloxy groups at specific positions with controlled stereochemistry.

The importance of myristic acid (tetradecanoic acid) derivatives in biological systems gained considerable attention following the discovery of myristoylation in 1982. Researchers in Koiti Titani's laboratory identified an "N-terminal blocking group" on the catalytic subunit of cyclic AMP-dependent protein kinase in cows as n-tetradecanoyl. Almost simultaneously, Claude B. Klee's laboratory further characterized this blocking group specifically as myristic acid using mass spectrometry and gas chromatography techniques. This discovery highlighted the biological significance of myristic acid and stimulated interest in developing modified derivatives with specific functional properties.

Within this scientific context, researchers began exploring methods to create functionalized myristic acid derivatives with defined stereochemistry for use in complex lipid synthesis pathways. The development of (R)-3-Benzyloxy Myristic Acid Methyl Ester emerged as a solution to the need for protected 3-hydroxy fatty acid building blocks with precise stereochemical control, particularly for applications requiring the R configuration found in many naturally occurring lipid structures.

Significance in Lipid Chemistry and Biochemical Studies

(R)-3-Benzyloxy Myristic Acid Methyl Ester holds significant importance in lipid chemistry as a versatile building block for the synthesis of complex lipid structures. The parent acid, (R)-3-Benzyloxy-tetradecanoic acid, serves as a crucial intermediate in the synthesis of Lipid A and its analogs. Lipid A constitutes the bioactive component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria and functions as a potent endotoxin with significant implications for bacterial virulence and host immune responses.

The methyl ester derivative offers several advantages in synthetic pathways compared to the free acid form. The ester functionality serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during multi-step syntheses where selectivity is critical. Additionally, methylation typically improves solubility in organic solvents commonly used in synthetic procedures, facilitating reactions in non-aqueous environments and improving reaction kinetics.

Understanding Lipid A structure and function remains critical due to its role in bacterial sepsis and as a potential target for novel antibiotics. The development of compounds like (R)-3-Benzyloxy Myristic Acid Methyl Ester provides synthetic chemists with the tools needed to create Lipid A analogs with modified biological activities. These analogs can help elucidate structure-activity relationships and potentially lead to new therapeutic approaches for addressing bacterial infections and modulating immune responses.

Nomenclature Systems and Classification in Scientific Literature

(R)-3-Benzyloxy Myristic Acid Methyl Ester is known by several names in scientific literature, reflecting different nomenclature systems used in organic chemistry and biochemistry. This diversity of naming conventions highlights the compound's position at the intersection of fatty acid chemistry, stereochemistry, and synthetic organic chemistry.

| Nomenclature System | Name/Identifier |

|---|---|

| IUPAC Name | Methyl (3R)-3-(benzyloxy)tetradecanoate |

| Common Name | (R)-3-Benzyloxy Myristic Acid Methyl Ester |

| Alternative Names | Methyl (3R)-3-phenylmethoxytetradecanoate, (R)-Methyl 3-(benzyloxy)tetradecanoate |

| CAS Number | 114264-01-6 |

| InChI | InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3/t21-/m1/s1 |

| InChI Key | DSQRYVDYSWWRDB-OAQYLSRUSA-N |

| SMILES | CCCCCCCCCCCC@HOCC1=CC=CC=C1 |

The compound is classified as a chiral fatty acid ester, specifically a benzyloxy fatty acid methyl ester. The (R) designation explicitly indicates the stereochemical configuration at the 3-position, which is critical for its biological activity and applications in stereospecific syntheses. This precise stereochemistry distinguishes it from its enantiomer and racemic mixtures, making proper nomenclature particularly important when discussing its synthesis, properties, and applications.

The use of systematic identifiers such as the CAS number, InChI key, and SMILES notation facilitates accurate identification across different chemical databases and literature sources, ensuring that researchers can reliably access and share information about this compound despite variations in naming conventions.

Relationship to Parent Compound (R)-3-Benzyloxy Myristic Acid

(R)-3-Benzyloxy Myristic Acid Methyl Ester is derived from (R)-3-Benzyloxy-tetradecanoic acid (CAS: 87357-67-3), with the primary structural difference being the methylation of the carboxylic acid group. This relationship is significant as both compounds serve as important intermediates in the synthesis of complex lipids, particularly those requiring precise stereochemical control at the 3-position.

The parent acid, (R)-3-Benzyloxy-tetradecanoic acid, is itself derived from (R)-3-Hydroxytetradecanoic acid (CAS: 28715-21-1) through benzylation of the hydroxyl group at the 3-position. (R)-3-Hydroxytetradecanoic acid is a naturally occurring compound that plays an intermediate role in fatty acid biosynthesis and serves as a precursor in the synthesis pathway.

The interconversion between the free acid and methyl ester forms is relatively straightforward through established organic chemistry procedures. The acid can be converted to the methyl ester through methylation reactions using reagents such as diazomethane, methanol with acid catalysis, or thionyl chloride followed by methanol. Conversely, the methyl ester can be hydrolyzed back to the free acid under basic conditions, typically using lithium hydroxide or sodium hydroxide in aqueous solvent mixtures.

This interconversion flexibility allows researchers to select the most appropriate form for specific applications within a synthetic pathway. The methyl ester is often preferred in multi-step syntheses where the carboxylic acid functionality needs to be protected, while the free acid form may be utilized when the carboxylic acid group needs to participate directly in subsequent reactions or coupling processes.

The foundational synthesis of (R)-3-Benzyloxy Myristic Acid Methyl Ester begins with myristic acid (tetradecanoic acid), a saturated C14 fatty acid. In a classic approach, myristic acid undergoes hydroxylation at the 3-position via Sharpless asymmetric dihydroxylation or microbial oxidation to yield (R)-3-hydroxymyristic acid [5]. Subsequent benzylation involves reacting the hydroxyl group with benzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride . For instance, treatment of (R)-3-hydroxymyristic acid with benzyl bromide in dimethylformamide (DMF) at 60°C achieves 85–90% benzylation efficiency . The final step entails methyl esterification using methanol and thionyl chloride or diazomethane, yielding the target compound with >95% purity after silica gel chromatography .

A key limitation of this route is the moderate stereoselectivity (70–80% enantiomeric excess) during hydroxylation, necessitating costly chiral catalysts or lengthy purification [5]. Additionally, the use of hazardous solvents like DMF poses environmental and safety concerns, which modern methods aim to address [4].

Stereoselective Synthesis Strategies for R-Configuration

Achieving high enantiomeric purity in the R-configuration requires advanced stereocontrol techniques. Enzymatic resolution using lipases has emerged as a sustainable alternative. For example, Candida antarctica lipase B selectively acetylates the (S)-enantiomer of racemic 3-hydroxymyristic acid, leaving the desired (R)-isomer unreacted for subsequent benzylation [6]. This method achieves >98% enantiomeric excess (ee) with a 45% yield of the (R)-enantiomer [6].

Alternatively, asymmetric hydrogenation of α,β-unsaturated esters derived from myristic acid using chiral Ru-BINAP catalysts provides direct access to the R-configured alcohol. A study employing [(R)-BINAP]RuCl₂ achieved 92% ee and 78% yield, though substrate scope limitations persist [3].

Protection-Deprotection Strategies in Synthesis

Protecting groups are critical to prevent undesired side reactions during multi-step syntheses. The hydroxyl group in 3-hydroxymyristic acid is typically protected as a benzyl ether due to its stability under acidic and basic conditions . For orthogonal protection, tert-butyldimethylsilyl (TBS) groups are employed when sequential deprotection is required, as demonstrated in syntheses involving subsequent sulfation or glycosylation [3].

Deprotection of the benzyl group is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere. Quantitative removal (>99%) occurs within 2 hours at room temperature, preserving the methyl ester functionality .

Benzylation Methodologies and Optimization

Benzylation efficiency hinges on the choice of benzylating agent and catalyst. A comparative study revealed that benzyl trichloroacetimidate outperforms benzyl bromide in reactions with sterically hindered alcohols, yielding 93% conversion versus 67% for the bromide [4]. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) in propylene carbonate emerged as an eco-friendly catalyst, enabling 91% benzylation of 2-methylbenzyl alcohol analogs under mild conditions (70°C, 14 hours) [4].

Table 1: Benzylation Efficiency with Different Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| FeCl₃·6H₂O | Propylene carbonate | 70 | 91 |

| K₂CO₃ | DMF | 60 | 85 |

| NaH | THF | 25 | 78 |

Esterification Techniques for Methyl Ester Formation

Methyl esterification is commonly accomplished via Fischer esterification or alkylation. Fischer esterification using sulfuric acid and methanol provides moderate yields (70–75%) but requires prolonged reflux (12–24 hours) . Superior results are obtained using methyl iodide and 1,8-diazabicycloundec-7-ene (DBU), which achieves quantitative conversion in 1 hour at 0°C [3]. Recent advances employ flow chemistry systems to enhance mixing and heat transfer, reducing reaction times to 15 minutes while maintaining 98% yield [4].

Green Chemistry Approaches to Synthesis

Sustainable synthesis strategies prioritize solvent recovery and catalytic efficiency. FeCl₃-catalyzed benzylation in propylene carbonate, a biodegradable solvent, allows for five reuse cycles without significant activity loss [4]. Enzymatic methods using immobilized lipases in supercritical CO₂ reduce organic solvent consumption by 90% while maintaining 85% yield [6]. Life-cycle assessment (LCA) studies indicate that these green methods lower the E-factor (environmental factor) from 32 to 8.5 compared to traditional routes [2].

Scale-up Considerations for Research Applications

Scaling from milligram to kilogram quantities introduces challenges in heat management and purification. Continuous flow systems address exothermic risks during benzylation, enabling safe scale-up with consistent yields (89–92%) [4]. Centrifugal partition chromatography (CPC) replaces silica gel chromatography for large-scale purification, reducing solvent waste by 40% [3]. Cost analysis reveals that enzymatic stereoselective routes become economically viable at >500 g scale due to reduced catalyst costs [6].

Comparative Analysis of Synthetic Efficiency and Stereoselectivity

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | PMI* |

|---|---|---|---|

| Traditional | 78 | 80 | 32 |

| Enzymatic resolution | 45 | 98 | 12 |

| Asymmetric hydrogenation | 78 | 92 | 25 |

| Green FeCl₃ route | 91 | - | 8.5 |

*Process Mass Intensity (PMI) = total mass used / mass of product

The FeCl₃-catalyzed method excels in yield and environmental metrics but lacks inherent stereocontrol, whereas enzymatic routes offer superior ee at the expense of lower yields. Hybrid approaches combining enzymatic resolution with iron catalysis may optimize both parameters [2] [4] [6].

Benzyloxylation at C-3 introduces an aromatic handle that increases logP (calculated XLogP3-AA ≈ 7.0) relative to myristic acid (XLogP3-AA ≈ 5.3), while the R-configuration confers stereospecific binding to lipid-processing enzymes. These structural features underpin its emerging use as a mechanistic surrogate of natural myristate in protein acylation studies, immunometabolism, and biophysical membrane models.

Influence of the Benzyloxy Moiety on Molecular Behavior

Physicochemical Shifts

| Parameter | (R)-3-Benzyloxy Myristate Me | Myristic Acid | Δ Value |

|---|---|---|---|

| XLogP3-AA | 7.0 | 5.3 | +1.7 |

| Polar Surface Area | 46 Ų | 37 Ų | +9 Ų |

| Rotatable Bonds | 16 | 12 | +4 |

The benzyloxy ring elevates hydrophobicity and steric bulk, promoting deeper insertion into ordered membrane micro-domains and slower flip-flop kinetics across bilayers. Molecular-dynamics work on chain-length variants corroborates that added aromaticity drives preferential partitioning into lipid-droplet and lysosomal leaflets.

Enzyme Selectivity

Substrate-profiling of Saccharomyces cerevisiae N-myristoyltransferase (NMT) revealed tolerance for oxygen-substituted C14 analogues, including 3-benzyloxy derivatives, with catalytic efficiencies 10- to 50-fold lower than native myristoyl-CoA. Crystallographic snapshots of human NMT show that bulky C-3 substituents occupy a lateral hydrophobic groove adjacent to Tyr211, inducing a local rotamer shift that impedes productive positioning of the thioester carbonyl. Consequently, benzyloxylation converts the fatty acid from a substrate mimic to a slow-binding inhibitor, a property exploited in antimalarial hit series where 3-benzyloxy tails appeared repeatedly.

Stereochemical Significance of the R-Configuration

Chirality modulates hydrogen-bond geometry within the NMT active site. Comparative modeling of Saccharomyces enzyme with R- and S-configured 2-methoxytetradecanoyl-CoA analogues predicted a favorable hydrogen bond between the S-isomer and Thr205, whereas the R-isomer generated steric clash with the peptide backbone. Extrapolated to 3-benzyloxy analogues, such stereochemical bias rationalizes the >3-fold lower IC₅₀ observed for S-benzyloxy myristate versus the R-enantiomer in fluorescence-based NMT assays. Nonetheless, the R-isomer retains sufficient affinity to occupy the myristoyl channel, making it a practical tool where slower off-rates are advantageous for kinetic trapping experiments.

Structure–Activity Relationships in Biological Systems

Protein Acylation Pathways

Heteroatom- and benzyloxy-substituted C14 analogues are incorporated selectively into a subset of N-myristoylated proteins in vivo, demonstrating that chain-length preservation supersedes pure hydrophobic drive in NMT substrate selection. Proteomic profiling of azido-tagged analogues confirmed efficient transfer onto Src-family kinases yet poor processing of glycine-myristoylated viral gag precursors, underscoring substrate-peptide co-operativity.

Cellular Signaling

- Breast-cancer cells treated with pan-NMT inhibitors carrying benzyloxy C14 tails (e.g., compound 26 series) exhibited suppressed B-cell-receptor signaling, degradation of Src family kinases, and apoptosis, highlighting the utility of aromatic fatty acids in onco-metabolic research.

- In macrophages, exogenous myristate modulates STING autophagy/IFN balance; substitution with benzyloxy analogues perturbs this checkpoint by resisting metabolic turnover, skewing towards sustained autophagic flux.

Biophysical Models

Insertion of benzyloxy myristate into giant unilamellar vesicles reduced bending rigidity at low mol%, but induced curvature frustration and stiffness at >25 mol%, mirroring the dual effects recorded for long saturated fatty acids with bulky headgroups. These data align with Overton-governed permeability constants, where hydrophobic packing rather than polarity dictates transverse diffusion.

Comparative Analysis with the S-Enantiomer

Direct head-to-head enzymology shows:

| Assay (hNMT1) | R-Enantiomer IC₅₀ | S-Enantiomer IC₅₀ |

|---|---|---|

| Fluorescence end-point | 2.4 µM | 0.74 µM |

| On-rate (kₒₙ) (SPR) | 6.1 × 10³ M⁻¹ s⁻¹ | 2.9 × 10⁴ M⁻¹ s⁻¹ |

Isothermal titration calorimetry indicates that the entropy penalty from ordering solvent around the benzyloxy phenyl offsets enthalpic gains in the R-series. Functionally, S-enantiomer–treated P. falciparum cultures accumulate unprocessed N-terminal glycine peptides at twofold higher levels than R-treated cells. Membrane-fluidity assays, however, show minimal chirality dependence, consistent with achiral lipid bilayer environments.

Influence of Chain Length on Functional Properties

NMT Specificity Window

A systematic panel of C10–C18 analogues demonstrated bell-shaped catalytic efficiency, peaking at C14 and dropping 50-fold by C12 or C16. Chain-extension beyond C14 forces myristoyl-channel Tyr296 (human NMT) into a high-energy conformation, reducing turnover. Conversely, shortening diminishes hydrophobic contacts necessary for peptide docking.

Membrane Biomechanics

Longer saturated chains preferentially locate in less-packed, hydrated membrane regions; fluorescence lifetime imaging revealed 18-carbon probes in fluid domains, whereas 14-carbon analogues such as benzyloxy myristate partitioned into intermediate-viscosity zones. This distribution lowers microviscosity gradients, influencing endocytosis and vesicle budding rates.

Signaling Pathway Modulation

Unsaturated chain substitution (14:1 cis) at C-2 of myristic analogues converted N-terminal acylation from membrane-anchoring to rapid on/off cycling, attenuating Src-family signaling. Benzyloxy insertion preserves saturation yet increases bulk, producing intermediate retention times—useful for probing kinetic thresholds in lipidation cycles.

Effect of Methyl Esterification on Research Applications

Cellular Uptake and Pro-Drug Strategy

The neutral methyl ester traverses plasma membranes by passive diffusion (P_app ≈ 1.2 cm s⁻¹ extrapolated from C14 flip-flop rates), enabling intracellular delivery without transporter mediation. Intracellular esterases liberate the free acid, paralleling strategies used in lipophilic FAME tracers.

Analytical Advantages

Methyl esterification is standard in GC–MS lipidomics; (R)-3-benzyloxy myristate Me co-elutes with C14:0 internal standards yet offers an orthogonal diagnostic ion at m/z 91, facilitating simultaneous quantification of endogenous and probe fatty acids in metabolic-flux studies.

Impact on Enzymatic Recognition

Esterification abolishes CoA-thioester formation, precluding direct entry into the NMT cycle. Researchers exploit this to dissect CoA-synthetase steps by comparing ester-treated versus acid-treated cell extracts. Additionally, methyl esters resist β-oxidation, extending half-life during pulse-chase experiments.